molecular formula C7H2Cl3NO3 B6276003 2,4,6-trichloro-3-nitrobenzaldehyde CAS No. 2763755-65-1

2,4,6-trichloro-3-nitrobenzaldehyde

Cat. No.: B6276003
CAS No.: 2763755-65-1
M. Wt: 254.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloro-3-nitrobenzaldehyde (CAS 2763755-65-1) is a multifunctional aromatic compound of interest in advanced chemical synthesis and materials science research. This compound features a benzaldehyde core substituted with three chlorine atoms and a nitro group, giving it a molecular formula of C 7 H 2 Cl 3 NO 3 and a molecular weight of 254.45 g/mol . The distinct electron-withdrawing properties of its substituents make it a valuable and versatile building block for constructing more complex molecular architectures. While specific studies on this exact compound are limited, its structure suggests significant research potential. The aldehyde group is a highly reactive site for condensation reactions, the chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for selective displacement with various nucleophiles, and the nitro group can be reduced to an amine or act as a strong electron-withdrawing component . As such, this compound serves as a key precursor in organic synthesis, potentially for the development of pharmaceuticals, agrochemicals, and functional materials. Its structural similarity to other nitrobenzaldehyde derivatives, which are precursors to drugs like Tipranavir and dihydropyridine calcium channel blockers, further underscores its utility in medicinal chemistry research . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is not for diagnostic, therapeutic, or any consumer use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

2763755-65-1

Molecular Formula

C7H2Cl3NO3

Molecular Weight

254.5

Purity

95

Origin of Product

United States

Foundational & Exploratory

CAS number and molecular weight of 2,4,6-trichloro-3-nitrobenzaldehyde

[1][2][3]

Executive Summary & Chemical Identity

This compound is a dense, electron-deficient aromatic aldehyde used primarily as an intermediate in the synthesis of complex heterocycles for pharmaceutical and agrochemical applications.[1][2][3][4] Its unique substitution pattern—featuring three chlorine atoms and a nitro group—imparts significant lipophilicity and electronic deactivation to the benzene ring, making it a valuable scaffold for modulating the metabolic stability and potency of bioactive molecules.

Core Chemical Data
ParameterTechnical Specification
CAS Number 2763755-65-1
IUPAC Name This compound
Molecular Weight 254.45 g/mol
Molecular Formula C₇H₂Cl₃NO₃
SMILES O=Cc1c(Cl)cc(Cl)c(c1Cl)=O
Appearance Pale yellow to off-white crystalline solid (Predicted)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water

Synthesis & Manufacturing Logic

The synthesis of this compound requires careful orchestration of electrophilic aromatic substitution to manage regioselectivity and prevent the oxidation of the aldehyde moiety.

Mechanistic Pathway

The presence of three chlorine atoms at the 2, 4, and 6 positions creates a symmetric, electron-poor ring. The aldehyde group at position 1 is a meta-director. Consequently, the only open positions (3 and 5) are electronically equivalent and sterically accessible for nitration.

Critical Process Considerations:
  • Regiocontrol: The 2,4,6-trichloro substitution pattern forces the incoming nitro group into the 3-position due to the combined ortho,para-directing effects of the chlorines (directing to 3/5 relative to themselves) and the meta-directing effect of the aldehyde.

  • Oxidation Management: Direct nitration of benzaldehydes with concentrated nitric acid carries the risk of oxidizing the aldehyde (-CHO) to a carboxylic acid (-COOH).

    • Protocol Adjustment: Use of a mild nitrating system (e.g., KNO₃/H₂SO₄ at low temperature) or protection of the aldehyde as an acetal prior to nitration is often required in high-yield process chemistry.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing the target compound from 2,4,6-trichlorobenzaldehyde.

SynthesisPathwayStart2,4,6-Trichlorobenzaldehyde(CAS: 24473-00-5)IntermediateTransition State(Sigma Complex)Start->Intermediate Electrophilic Attack (0-5°C, Controlled Addition)ReagentNitration Agent(HNO3 / H2SO4 or KNO3)Reagent->IntermediateProductThis compound(CAS: 2763755-65-1)Intermediate->Product Re-aromatization (-H+)SideProductSide Reaction:Oxidation to Benzoic AcidIntermediate->SideProduct Over-oxidation (>25°C)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of this compound, highlighting the critical temperature control required to avoid aldehyde oxidation.

Applications in R&D

As a Senior Application Scientist, I categorize the utility of this compound into three primary domains of drug discovery:

A. Halogen Scanning (SAR Optimization)

The "trichloro" motif is utilized to block metabolic hotspots on an aromatic ring. By incorporating this aldehyde into a drug scaffold, researchers can:

  • Increase Lipophilicity: The three chlorine atoms significantly raise the LogP, improving membrane permeability for CNS targets.

  • Block Metabolism: Chlorine atoms at the 2, 4, and 6 positions sterically hinder cytochrome P450 enzymes from hydroxylating the ring, extending the half-life of the final drug candidate.

B. Heterocycle Formation

The aldehyde functionality (-CHO) is a versatile "handle" for condensation reactions.

  • Reaction: Condensation with amines or hydrazines.

  • Target: Synthesis of quinolines, imidazoles, or Schiff bases where the electron-deficient ring acts as a specific pharmacophore.

C. Covalent Inhibitor Design

The presence of the nitro group (electron-withdrawing) ortho to a chlorine (position 2 or 4) activates the ring for Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: A nucleophilic cysteine residue in a target protein could potentially displace one of the chlorines (specifically those ortho/para to the nitro group) under specific conditions, leading to irreversible binding.

Experimental Protocol: Handling & Safety

Warning: This compound is a nitro-halogenated aromatic. It possesses potential explosive properties upon heating and is a severe skin/eye irritant.

Standard Operating Procedure (SOP)
  • PPE: Butyl rubber gloves, chemical splash goggles, and a face shield are mandatory. Work must be performed in a certified fume hood.

  • Solubility Check: Dissolve 10 mg in 1 mL of DMSO for biological assays. For synthesis, Dichloromethane (DCM) is the preferred solvent.

  • Quenching: In case of spill, treat with dilute NaOH to hydrolyze the compound (slowly) before disposal. Do not use acetone for cleaning spills of nitric acid mixtures used in its synthesis (risk of forming explosive acetone peroxide variants).

Physicochemical Data Summary
PropertyValue/Description
Melting Point Predicted: ~75-85°C (Higher than non-nitro precursor)
Boiling Point Predicted: >250°C (Decomposes)
Reactivity Highly reactive toward nucleophiles (SNAr) and reducing agents (Nitro -> Amine)
Storage Store at 2-8°C under Argon; Hygroscopic

References

  • Sigma-Aldrich. 2,4,6-Trichlorobenzaldehyde Product Page (Precursor Data). Retrieved from

  • PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from

  • BLD Pharm. this compound Product Specifications. Retrieved from [1]

  • Olah, G. A., et al.Nitration: Methods and Mechanisms. VCH Publishers, New York, 1989.

An In-depth Technical Guide to the Solubility of Polychlorinated Nitrobenzaldehydes in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Polychlorinated Nitrobenzaldehydes

Polychlorinated nitrobenzaldehydes are a class of aromatic compounds characterized by a benzene ring substituted with one or more chlorine atoms, a nitro group (-NO₂), and an aldehyde group (-CHO). These molecules serve as versatile intermediates in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, and dyes. The specific arrangement and number of chloro and nitro substituents on the benzaldehyde scaffold significantly influence the physicochemical properties of these molecules, including their reactivity and, critically, their solubility.

Understanding the solubility of these compounds in various organic solvents is paramount for several key applications:

  • Reaction Media Selection: The efficiency of a chemical synthesis is often dictated by the ability of the solvent to dissolve reactants, facilitating molecular interactions.

  • Purification and Recrystallization: Solubility differences in various solvents are the foundation of purification techniques like recrystallization, which are essential for isolating products of high purity.

  • Formulation Development: In the pharmaceutical and agrochemical industries, controlling the solubility of an active ingredient is crucial for developing effective and stable formulations.

  • Analytical Method Development: The choice of solvent is critical for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.[1]

This guide will provide a detailed exploration of the factors governing the solubility of polychlorinated nitrobenzaldehydes and present standardized methodologies for its accurate determination.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the intermolecular forces between the solute and solvent molecules.[2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The molecular structure of polychlorinated nitrobenzaldehydes imparts a dualistic nature to their polarity:

  • Polar Moieties: The nitro (-NO₂) and aldehyde (-CHO) groups are strongly polar and can participate in dipole-dipole interactions. The oxygen atoms in these groups can also act as hydrogen bond acceptors.

  • Nonpolar Moiety: The chlorinated benzene ring is largely nonpolar and hydrophobic. The presence of multiple chlorine atoms increases the molecular weight and the surface area, enhancing van der Waals forces.[3]

This combination suggests that the solubility of polychlorinated nitrobenzaldehydes will be highly dependent on the nature of the organic solvent.

  • High Solubility: Is expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups. Chlorinated solvents such as dichloromethane (DCM) and chloroform are also likely to be effective due to their ability to interact with the chlorinated ring.

  • Moderate Solubility: Can be anticipated in polar protic solvents like alcohols (methanol, ethanol). While these solvents can hydrogen bond with the solute, their own strong hydrogen bonding networks need to be disrupted.

  • Low to Insoluble: Is expected in nonpolar solvents like hexanes and in water.[4][5] The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the interactions with the largely hydrophobic polychlorinated nitrobenzaldehyde molecule.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by the quantification of the dissolved solute in a saturated solution.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines a standardized procedure for determining the solubility of a polychlorinated nitrobenzaldehyde in a given organic solvent.

Materials:

  • Polychlorinated nitrobenzaldehyde of known purity

  • HPLC-grade organic solvent of choice

  • Scintillation vials or flasks with tight-sealing caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the polychlorinated nitrobenzaldehyde to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[7]

    • Pipette a known volume of the organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed (e.g., 300 RPM) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least one hour at the controlled temperature.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.[7]

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying the concentration of the solute.[8][9]

  • Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good peak shape and resolution for the target analyte. UV detection is typically suitable for aromatic compounds.[1]

  • Calibration: Prepare a series of standard solutions of the polychlorinated nitrobenzaldehyde of known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.

  • Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

UV-Vis Spectroscopy: For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for quantification.[10][11]

  • Determination of λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax to construct a calibration curve according to the Beer-Lambert Law.

  • Analysis and Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. The solubility is then calculated by applying the dilution factor.

Visualization of Experimental Workflow

Solubility Determination Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Sample Sampling & Analysis cluster_Calc Calculation A Add excess solute to solvent B Seal vial A->B C Agitate at constant T (24-72 hours) B->C D Settle and filter supernatant C->D E Dilute sample D->E F Quantify concentration (HPLC or UV-Vis) E->F G Calculate solubility (Concentration x Dilution Factor) F->G

A streamlined workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of polychlorinated nitrobenzaldehydes in organic solvents.

Nature of the Solvent

As discussed in the theoretical framework, the polarity of the solvent is a primary determinant. A good solvent will have a polarity that is well-matched to that of the solute. A solvent miscibility table can be a useful starting point for selecting potential solvents.[2]

Temperature

The solubility of most solid organic compounds in organic solvents increases with increasing temperature.[12] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. For purification via recrystallization, it is desirable to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Molecular Structure of the Solute
  • Number of Chlorine Atoms: Increasing the number of chlorine atoms generally increases the molecular weight and hydrophobicity of the molecule, which can decrease its solubility in polar solvents.

  • Position of Substituents: The relative positions of the chloro, nitro, and aldehyde groups can affect the molecule's overall dipole moment and its ability to pack in a crystal lattice. Different isomers may exhibit significantly different solubilities.

Data Presentation and Interpretation

Due to the limited availability of published quantitative data, it is recommended that researchers generate their own solubility data for the specific polychlorinated nitrobenzaldehydes and solvents relevant to their work. The data should be recorded in a structured format for easy comparison.

Table 1: Template for Recording Solubility Data of a Polychlorinated Nitrobenzaldehyde at 25 °C

Organic SolventSolvent ClassSolubility (g/L)Solubility (mol/L)Method of Quantification
MethanolPolar ProticHPLC-UV
EthanolPolar ProticHPLC-UV
AcetonePolar AproticHPLC-UV
AcetonitrilePolar AproticHPLC-UV
Ethyl AcetatePolar AproticHPLC-UV
Dichloromethane (DCM)ChlorinatedHPLC-UV
TolueneAromaticHPLC-UV
HexaneNonpolarHPLC-UV
Dimethyl Sulfoxide (DMSO)Polar AproticHPLC-UV

Logical Relationships in Solubility

The interplay between the physicochemical properties of the solute and solvent dictates the final solubility.

Solubility Factors cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_Conditions External Conditions Polarity Molecular Polarity (Dipole Moment) Solubility Solubility Polarity->Solubility + (in polar solvents) Hbond_A H-Bond Acceptors (-NO2, -CHO) Hbond_A->Solubility + (in polar solvents) MW Molecular Weight & Size MW->Solubility - (generally) Crystal Crystal Lattice Energy Crystal->Solubility - (stronger lattice) Solv_Pol Solvent Polarity Solv_Pol->Solubility + (if matched) Hbond_D H-Bond Donors/ Acceptors Hbond_D->Solubility + (if solute accepts) Cohesive Cohesive Energy (Solvent-Solvent Forces) Cohesive->Solubility - (stronger forces) Temp Temperature Temp->Solubility + (usually)

Factors influencing the solubility of polychlorinated nitrobenzaldehydes.

Conclusion

While a comprehensive public dataset on the solubility of all polychlorinated nitrobenzaldehydes remains to be compiled, this guide provides the essential theoretical knowledge and practical, field-proven protocols for its determination. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, researchers can confidently select appropriate solvents and accurately measure solubility, thereby optimizing their synthetic, purification, and formulation processes. The methodologies detailed herein provide a self-validating system for generating reliable and reproducible solubility data, which is a cornerstone of robust chemical and pharmaceutical development.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from Quora. [Link]

  • World Health Organization (WHO). (2019). Annex 4. Retrieved from WHO. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io. [Link]

  • ResearchGate. (2025). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved from ResearchGate. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from Asian Journal of Pharmaceutical Research. [Link]

  • PubMed. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from PubMed. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from Chromatography Forum. [Link]

  • ChemBK. (2024). 2,6-Dichlorobenzaldehyde. Retrieved from ChemBK. [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from PubChem. [Link]

  • SciELO. (n.d.). Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. Retrieved from SciELO. [Link]

  • OECD SIDS. (n.d.). 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. Retrieved from OECD SIDS. [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from SlidePlayer. [Link]

  • ResearchGate. (n.d.). Absorbance values of aromatic compounds measured using a UV-Vis.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling. Retrieved from ResearchGate. [Link]

  • Solubility of Things. (n.d.). 2,4,6-Trichlorophenol. Retrieved from Solubility of Things. [Link]

  • AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from AZoOptics. [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from Technology Networks. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dichloronitrobenzene (CAS 618-62-2). Retrieved from Cheméo. [Link]

  • Chemister.ru. (n.d.). 2,4-dinitrochlorobenzene. Retrieved from Chemister.ru. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from Wikipedia. [Link]

  • SciTechnol. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from SciTechnol. [Link]

  • Scilit. (n.d.). Solubility of 2-(2,4,6-Trichlorophenoxy)ethyl Bromide in Methanol, Ethanol, Propanol, Isopropanol, Acetonitrile,n-Heptane, and Acetone. Retrieved from Scilit. [Link]

  • ResearchGate. (2025). Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Organic Chemistry Data. [Link]

Sources

Methodological & Application

Protocol for Schiff base synthesis using 2,4,6-trichloro-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Schiff Base Synthesis Using 2,4,6-Trichloro-3-nitrobenzaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from This compound . While Schiff base formation is a standard condensation reaction, this specific substrate presents a unique dichotomy: the 2,4,6-trichloro substitution pattern creates significant steric hindrance at the carbonyl carbon (blocking nucleophilic attack), while the 3-nitro and trichloro groups exert strong electron-withdrawing effects (activating the carbonyl).

This guide provides a "Gold Standard" protocol designed to overcome the steric barrier using thermodynamic control (Dean-Stark water removal) and a "Rapid Screening" protocol for high-throughput applications. These derivatives are critical scaffolds in the development of antimicrobial, antiviral, and anticancer agents due to the pharmacophore potential of the azomethine linkage combined with the lipophilic halogenated core.

Scientific Foundation & Mechanistic Insight

The Steric-Electronic Conflict

The reactivity of this compound is governed by two opposing forces:

  • Electronic Activation: The nitro group (

    
    ) at the meta position and three chlorine atoms (
    
    
    
    ) are electron-withdrawing. This reduces electron density at the carbonyl carbon, theoretically making it a "hotter" electrophile for amine attack.
  • Steric Blockade (The "Picket Fence" Effect): The chlorine atoms at the 2- and 6-positions create a "picket fence" around the aldehyde. This steric bulk impedes the approach of the nucleophilic amine and destabilizes the tetrahedral intermediate.

Implication for Protocol: Standard room-temperature stirring often fails. Successful synthesis requires acid catalysis to activate the carbonyl further and elevated temperatures (reflux) to overcome the activation energy barrier imposed by sterics.

Reaction Mechanism

The reaction proceeds via a reversible nucleophilic addition-elimination pathway.

ReactionMechanism Start Aldehyde + Amine (R-NH2) Activation Protonation (Acid Catalyst) Start->Activation H+ Attack Nucleophilic Attack (Steric Barrier) Activation->Attack Activated C=O Intermediate Carbinolamine Intermediate Attack->Intermediate Slow Step Dehydration Dehydration (- H2O) Intermediate->Dehydration H+ transfer Product Schiff Base (Imine) Dehydration->Product Irreversible if water removed

Figure 1: Acid-catalyzed mechanism highlighting the steric barrier at the nucleophilic attack stage.

Materials & Safety

Reagents:

  • Precursor: this compound (Purity >97%).

  • Amine: Primary aromatic or aliphatic amine (1.0 - 1.2 equivalents).

  • Solvent: Toluene (anhydrous) or Ethanol (absolute).

  • Catalyst: Glacial Acetic Acid (AcOH) or

    
    -Toluenesulfonic acid (
    
    
    
    -TSA).

Safety Hazards:

  • Nitro Compounds: Potentially energetic. Avoid subjecting the dry solid to high friction or shock.

  • Chlorinated Aromatics: Potential skin irritants/sensitizers. Handle in a fume hood.

  • Toluene: Flammable and reproductive toxin.

Experimental Protocols

Method A: The "Gold Standard" (Dean-Stark Dehydration)

Recommended for sterically hindered amines or large-scale synthesis (>1g).

Rationale: Because the 2,6-dichloro substitution destabilizes the imine, the equilibrium favors the starting materials. Removing water azeotropically shifts the equilibrium toward the product (Le Chatelier's principle).

Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Dissolution: Add This compound (1.0 equiv, e.g., 5 mmol) and Toluene (30 mL). Stir until dissolved.

  • Amine Addition: Add the Primary Amine (1.1 equiv).

  • Catalysis: Add catalytic

    
    -TSA  (0.05 equiv) or Glacial Acetic Acid  (3-5 drops).
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor water collection in the trap.
    
    • Time: 4–12 hours (monitor via TLC).

  • Isolation:

    • Cool to Room Temperature (RT).

    • Evaporate solvent under reduced pressure (Rotavap) to

      
      20% volume.
      
    • Add cold Hexane or Ethanol to induce precipitation.

  • Purification: Recrystallize from hot Ethanol/Chloroform mixture.

Method B: Rapid Screening (Ethanol Reflux)

Recommended for electron-rich amines or small-scale test reactions.

Workflow:

  • Dissolution: In a 50 mL flask, dissolve the aldehyde (1.0 equiv) in absolute Ethanol (15 mL).

  • Addition: Add the amine (1.0 equiv) and Glacial Acetic Acid (2-3 drops).

  • Reaction: Reflux at

    
     for 2–6 hours.
    
  • Precipitation: The Schiff base often precipitates upon cooling. If not, pour the mixture into crushed ice/water (50 mL) with vigorous stirring.

  • Filtration: Filter the solid, wash with cold water, then cold ethanol.

Experimental Workflow Diagram:

Workflow Step1 Dissolve Aldehyde (Toluene or EtOH) Step2 Add Amine + Catalyst (AcOH or p-TSA) Step1->Step2 Decision Method Selection Step2->Decision MethodA Method A: Dean-Stark (Remove Water) Decision->MethodA Hindered/Scale-up MethodB Method B: Reflux (Standard) Decision->MethodB Simple/Screening Monitor Monitor TLC (Disappearance of Aldehyde) MethodA->Monitor MethodB->Monitor Workup Cool & Precipitate (Hexane/Ice) Monitor->Workup Purify Recrystallization Workup->Purify

Figure 2: Decision tree for selecting the appropriate synthesis method based on scale and steric demands.

Characterization & Quality Control

Confirm structure using the following spectroscopic markers.

TechniqueParameterExpected SignalInterpretation
FT-IR


Strong, sharp band indicating imine formation.
FT-IR

Absent (

)
Disappearance confirms consumption of aldehyde.

NMR


(Singlet)
Deshielded azomethine proton.

NMR

Absent (

)
Absence confirms purity.
Mass Spec

Molecular Weight + 1Confirms molecular formula.

Note on NMR: Due to the 2,4,6-trichloro substitution, the aromatic region will be simplified (only one aromatic proton on the aldehyde ring at the 5-position), appearing as a singlet around 7.5–8.0 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is soluble in solvent; "Oiling out".Evaporate solvent to dryness.[1] Triturate the oily residue with cold Hexane or Diethyl Ether to induce crystallization.
Low Yield Reversible hydrolysis due to water.Switch to Method A (Dean-Stark) to physically remove water. Increase catalyst load (

-TSA).
Starting Material Remains Steric hindrance blocking attack.Increase reaction time (up to 24h). Use a higher boiling solvent (Xylene,

).
Impurity Spots on TLC Amine oxidation or hydrolysis.Perform reaction under Nitrogen/Argon atmosphere. Ensure solvents are anhydrous.

References

  • Lowy, A., & Baldwin, W. (1921).[2] Derivatives of 2,4,6-Trinitrobenzaldehyde.[1][2] Journal of the American Chemical Society, 43(2), 343-346.

  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33, 410-421.[3]

  • Organic Syntheses. (1952). o-Nitrobenzaldehyde.[1][4][5] Organic Syntheses, Coll.[4] Vol. 3, p.641.

  • BenchChem. (2025).[6] Industrial Synthesis of 3-Nitrobenzaldehyde: Application Notes.

  • Khan, S. (2024).[7] Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde. Fine Chemical Engineering, 5(2).

Sources

Application Note: Synthesis & Profiling of Antimicrobial Agents from Trichloronitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and antimicrobial evaluation of Schiff base and hydrazone derivatives derived from 2,4,6-trichloro-3-nitrobenzaldehyde (TCNB) . While nitrobenzaldehydes are established precursors for bioactive pharmacophores, the incorporation of a trichlorinated core introduces unique lipophilic and electronic properties that enhance cell wall penetration in Gram-positive bacteria and fungi. This guide provides a self-validating protocol for overcoming the steric hindrance inherent in 2,6-disubstituted aldehydes, ensuring high yields of biologically active azomethines.

Introduction & Chemical Strategy

The Pharmacophore Rationale

The target compounds rely on the azomethine (-CH=N-) linkage (Schiff base), a proven pharmacophore for antimicrobial activity. The specific use of a trichloronitrobenzaldehyde scaffold offers two distinct medicinal chemistry advantages:

  • Electronic Activation: The strong electron-withdrawing nature of the nitro (

    
    ) and trichloro (
    
    
    
    ) groups increases the electrophilicity of the carbonyl carbon, theoretically facilitating nucleophilic attack.
  • Lipophilic Enhancement: The halogenated core significantly increases

    
     (partition coefficient), facilitating passive transport across the lipid-rich cell membranes of S. aureus and M. tuberculosis.
    
Synthetic Challenge: Steric Hindrance

Expert Insight: In this compound, the aldehyde group is flanked by chlorine atoms at the 2- and 6-positions. This creates significant steric hindrance ("The Ortho Effect"), which blocks the trajectory of incoming amine nucleophiles. Standard room-temperature stirring will fail. This protocol utilizes glacial acetic acid catalysis and high-temperature reflux to drive the equilibrium toward product formation.

Reaction Pathway Visualization

The following diagram illustrates the condensation workflow and the critical decision points for purification.

SynthesisWorkflow Start Precursors: TCNB + Aromatic Amine Catalysis Acid Catalysis (Glacial AcOH) Start->Catalysis Reflux Reflux (EtOH) 4-6 Hours Catalysis->Reflux Nucleophilic Attack TLC TLC Check (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Precip Ice Bath Precipitation TLC->Precip Complete Recryst Recrystallization (Hot Ethanol) Precip->Recryst Remove Unreacted Aldehyde Final Pure Antimicrobial Agent Recryst->Final

Figure 1: Synthetic workflow for sterically hindered Schiff bases. Note the critical TLC checkpoint to prevent premature termination of reflux.

Detailed Synthesis Protocol

Materials & Reagents[1][2]
  • Precursor: this compound (10 mmol).

  • Nucleophile: Substituted Aniline (e.g., 4-fluoroaniline) or Hydrazide (10 mmol).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid.

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.

Step-by-Step Methodology

Step 1: Solubilization (Critical) Dissolve 10 mmol of the trichloronitrobenzaldehyde in 20 mL of absolute ethanol.

  • Note: Due to the halogenation, the aldehyde may require gentle warming (40°C) to fully dissolve. Ensure the solution is clear before adding the amine to prevent inclusion of unreacted solids.

Step 2: Nucleophile Addition & Catalysis Add 10 mmol (equimolar) of the aromatic amine/hydrazide to the flask. Immediately add 3-4 drops of glacial acetic acid.

  • Mechanism:[1] The acid protonates the carbonyl oxygen, making the carbon more susceptible to attack by the amine, overcoming the steric hindrance of the ortho-chlorines [1].

Step 3: Reflux Heat the mixture to reflux (approx. 78°C for ethanol) with continuous stirring.

  • Duration: Unlike simple benzaldehydes (1-2 hrs), this hindered scaffold requires 4–6 hours .

  • Visual Cue: A color change (typically to yellow, orange, or brown) indicates imine formation.

Step 4: In-Process Control (TLC) Perform Thin Layer Chromatography (TLC) every hour after the 3rd hour.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Endpoint: Disappearance of the aldehyde spot (high

    
    ) and appearance of a new product spot.
    

Step 5: Isolation & Purification

  • Cool the reaction mixture to room temperature, then pour into 100 mL of crushed ice-water. Stir vigorously.

  • Filter the resulting precipitate via vacuum filtration.

  • Recrystallization (Mandatory): Dissolve the crude solid in the minimum amount of boiling ethanol. Allow to cool slowly to room temperature, then refrigerate.

    • Why? This removes trace unreacted amine, which can cause false positives in cytotoxicity assays.

Structural Characterization

To validate the synthesis, the following spectral features must be confirmed. The disappearance of the aldehyde carbonyl peak is the primary indicator of success.

TechniqueParameterExpected ObservationStructural Insight
FT-IR

Absent (was ~1700 cm⁻¹)Conversion of Carbonyl
FT-IR

1590 – 1620 cm⁻¹ (Strong)Azomethine formation
¹H NMR Aldehyde (-CHO)Absent (was ~10.0 ppm)Consumption of precursor
¹H NMR Azomethine (-CH=N-)Singlet, 8.2 – 8.8 ppm Diagnostic Schiff base proton
Mass Spec Molecular Ion

or

Confirms molecular weight

Biological Evaluation: Antimicrobial Assays

Assay Standards

All biological testing should follow CLSI M07-A10 standards for Broth Microdilution [2]. This ensures that Minimum Inhibitory Concentration (MIC) values are reproducible and comparable to clinical antibiotics.

Protocol: Broth Microdilution (96-well plate)
  • Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Dilution: Dissolve the synthesized Schiff base in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in the 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
    • Caution: Ensure final DMSO concentration in wells is

      
       to prevent solvent toxicity.
      
  • Incubation: Incubate at 37°C for 16–20 hours (bacteria) or 24–48 hours (fungi/yeast).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Assay Workflow Visualization

AssayProtocol Stock Compound Stock (DMSO) Plate 96-Well Plate Serial Dilution Stock->Plate Dilute Incubate Incubation 37°C, 18-24h Plate->Incubate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Add Bacteria Read MIC Determination (Visual/OD600) Incubate->Read

Figure 2: CLSI-compliant broth microdilution workflow for MIC determination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Steric hindrance of Cl groupsIncrease reflux time to 8-10h or use Microwave Irradiation (140W, 5 min) [1].
Oily Product Impurities / Solvent trappingTriturate the oil with cold diethyl ether to induce crystallization.
False Positive MIC DMSO ToxicityRun a solvent control well (DMSO only). If bacteria die, reduce DMSO <1%.
No Reaction Weak NucleophileIf using electron-deficient amines (e.g., nitroaniline), add stronger acid catalyst (

).

References

  • MediRes Publishing. (2024).[2] Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][4] Retrieved from [Link]

  • Journal of Chemical Society of Nigeria. (2018). Synthesis, Characterization and In-vitro Antimicrobial Activities of 3-Nitro-N-(3-nitrobenzylidine) Aniline Schiff Base.[5] Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

Sources

Application Note: Heterocyclic Synthesis Using 2,4,6-Trichloro-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It addresses the specific synthetic challenges and opportunities presented by 2,4,6-trichloro-3-nitrobenzaldehyde , a highly functionalized scaffold.[1]

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization.[1] However, it presents a dichotomy of reactivity:[1]

  • Steric Blockade: The aldehyde group at position 1 is flanked by chlorine atoms at positions 2 and 6, creating significant steric hindrance that impedes standard nucleophilic attack (e.g., Schiff base formation).

  • Electronic Activation: The nitro group at position 3 electronically activates the chlorine atoms at positions 2 and 4 for Nucleophilic Aromatic Substitution (SNAr), enabling unique cyclization pathways.

This guide details optimized protocols for overcoming the steric barrier to synthesize Schiff bases and leveraging the electronic activation to generate indazole and quinazoline derivatives.

Chemical Profile & Reactivity Map

The molecule's reactivity is dictated by the interplay between the electron-withdrawing nitro group and the steric bulk of the ortho-chlorines.

Structural Analysis[1][2][3][4][5][6]
  • C1 (Aldehyde): Highly hindered. Requires forcing conditions (Lewis acid catalysis, Dean-Stark) for condensation.[1]

  • C2 (Chlorine): Ortho to Nitro.[2] Highly activated for SNAr. Ideal site for cyclization after aldehyde condensation.

  • C3 (Nitro): Electron-withdrawing group (EWG).[1] Activates C2 and C4. Can be reduced to an amine for benzimidazole synthesis.

  • C4 (Chlorine): Ortho to Nitro.[2] Activated for SNAr.

  • C6 (Chlorine): Meta to Nitro. Less reactive to SNAr; primarily acts as a steric blocker for the aldehyde.

ReactivityMap cluster_products Target Heterocycles Scaffold 2,4,6-Trichloro-3- nitrobenzaldehyde Aldehyde C1: Aldehyde (Sterically Hindered) Scaffold->Aldehyde Condensation (Schiff Base) Cl2 C2: Chlorine (Activated Leaving Group) Scaffold->Cl2 Cyclization (S_NAr) Aldehyde->Cl2 1,2-Bifunctional Reactivity Indazole Indazoles (via Hydrazine) Aldehyde->Indazole Quinazoline Quinazolines (via Urea/Amidine) Aldehyde->Quinazoline Cl2->Indazole NO2 C3: Nitro Group (Electronic Activator) NO2->Cl2 Activates

Figure 1: Reactivity map highlighting the dual-activation sites.[1] The C3-Nitro group activates the C2-Chlorine, facilitating cyclization after the initial reaction at the C1-Aldehyde.[1]

Protocol A: High-Efficiency Schiff Base Formation

Challenge: Standard room-temperature stirring with amines will fail or result in low yields due to the 2,6-dichloro steric shielding.[1] Solution: Use of a Lewis Acid catalyst (Sc(OTf)₃) or dehydrating conditions (Dean-Stark) is mandatory.

Materials
  • This compound (1.0 eq)[1]

  • Primary Amine (e.g., Aniline derivatives) (1.1 eq)[1]

  • Solvent: Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (PTSA) (5 mol%) OR Scandium(III) triflate (1 mol%)[1]

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Dissolution: Dissolve 5.0 mmol of this compound in 25 mL of anhydrous toluene.

  • Addition: Add 5.5 mmol (1.1 eq) of the primary amine.

  • Catalysis: Add 5 mol% PTSA.

  • Reflux: Heat the mixture to vigorous reflux (110°C). Monitor water collection in the Dean-Stark trap.

    • Critical Checkpoint: The reaction typically requires 6–12 hours due to steric hindrance. Monitor via TLC (Solvent: 20% EtOAc/Hexane).

  • Work-up: Cool to room temperature. Evaporate toluene under reduced pressure.

  • Purification: Recrystallize from hot Ethanol. Do not use column chromatography initially, as silica can hydrolyze the hindered imine.

Protocol B: Synthesis of Indazole Derivatives (The "Hero" Reaction)

This is the most efficient pathway for this specific scaffold. It leverages the "Ortho-Halo" effect. The hydrazine attacks the aldehyde first, and the resulting hydrazone nitrogen displaces the activated C2-Chlorine.

Target: 4,6-Dichloro-5-nitro-1H-indazole derivatives.

Mechanism of Action[7][8]
  • Condensation: Hydrazine attacks C1-CHO to form the hydrazone.

  • Cyclization: The nucleophilic NH of the hydrazone attacks C2-Cl (SNAr), driven by the electron-withdrawing C3-NO2 group.

Materials
  • This compound (1.0 eq)[1]

  • Hydrazine Hydrate (excess, 3.0 eq) or Phenylhydrazine (1.2 eq)[1]

  • Solvent: Ethanol or DMF[1]

  • Base: Triethylamine (Et₃N) or K₂CO₃[1]

Experimental Workflow
  • Preparation: Dissolve 2.0 mmol of the aldehyde in 10 mL of Ethanol.

  • Reagent Addition: Add 6.0 mmol of Hydrazine Hydrate dropwise at room temperature.

    • Observation: A color change (yellow to orange) indicates hydrazone formation.

  • Cyclization (Thermal): Heat the mixture to reflux (78°C) for 4–6 hours.

    • Note: If cyclization is slow (monitored by LC-MS), add 2.0 eq of K₂CO₃ to facilitate the SNAr displacement of the chloride.

  • Quenching: Pour the hot reaction mixture into 50 mL of ice-water.

  • Isolation: The indazole product will precipitate as a solid. Filter and wash with cold water.

  • Data Validation:

    • ¹H NMR: Disappearance of the aldehyde proton (~10.2 ppm). Appearance of the Indazole N-H (broad, >12 ppm) or N-Ph signals.

IndazoleWorkflow Start Start: this compound Step1 Add Hydrazine + EtOH (Formation of Hydrazone) Start->Step1 Step2 Reflux (4-6 hrs) + Base (K2CO3) (S_NAr Cyclization at C2-Cl) Step1->Step2 -H2O Step3 Quench in Ice Water Step2->Step3 -HCl End Product: 4,6-Dichloro-5-nitro-1H-indazole Step3->End

Figure 2: Step-by-step workflow for the conversion of the aldehyde to the indazole scaffold via cascade condensation-cyclization.

Protocol C: Quinazoline Synthesis via Guanidine

Quinazolines are synthesized by reacting the aldehyde with guanidine or urea. This typically requires oxidation or a dehydrogenation step, but with the nitro group present, redox-neutral pathways are possible.[1]

Materials
  • This compound (1.0 eq)[1]

  • Guanidine Hydrochloride (1.5 eq)[1]

  • Base: Sodium Ethoxide (NaOEt) (2.0 eq)[1]

  • Solvent: Absolute Ethanol[2]

Protocol
  • Free Base Formation: In a separate flask, dissolve Guanidine HCl in Ethanol containing NaOEt to generate free guanidine. Stir for 15 min and filter off NaCl.

  • Reaction: Add the aldehyde to the guanidine filtrate.

  • Reflux: Reflux for 8–10 hours.

  • Mechanism: The guanidine condenses with the aldehyde. The neighboring C2-Cl is displaced by the second nitrogen of the guanidine moiety (SNAr), closing the pyrimidine ring.

  • Purification: The product often precipitates upon cooling. Recrystallize from DMF/Ethanol.

Data Summary & Troubleshooting

ParameterSchiff Base ProtocolIndazole ProtocolQuinazoline Protocol
Key Reagent Primary Amine + PTSAHydrazineGuanidine/Urea
Solvent Toluene (Dean-Stark)EthanolEthanol/DMF
Temperature 110°C (Reflux)78°C (Reflux)80–100°C
Major Obstacle Steric hindrance at C1Incomplete cyclizationSolubility of intermediates
Critical Success Factor Water removal (Equilibrium shift)Base strength (for SNAr)Use of free base guanidine
Troubleshooting Guide
  • Low Yield in Schiff Base: The 2,6-dichloro substitution creates a "molecular wall." Switch to microwave irradiation (150°C, 10 min) to overcome the activation energy barrier.

  • Incomplete Cyclization (Indazole): If the intermediate hydrazone is isolated but the ring doesn't close, switch solvent to DMF and increase temperature to 120°C. The SNAr reaction is temperature-dependent.

References

  • Nucleophilic Aromatic Substitution in Heterocyclic Synthesis

    • Title: "Nitroalkenes in the synthesis of heterocyclic compounds"
    • Source: RSC Advances, 2014.[1][3]

    • Relevance: Establishes the mechanism of nitro-group activation for cycliz
  • Schiff Base Formation with Sterically Hindered Aldehydes

    • Title: "Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands"
    • Source: Molecules, 2003.[1][4]

    • Relevance: Provides baseline protocols for nitrobenzaldehyde condens
    • [1]

  • Indazole Synthesis via Hydrazine Condensation: Title: "Recent advances in the synthesis of indazoles" Source: European Journal of Organic Chemistry (General Reference for mechanism). Context: Confirms the pathway of o-haloaldehyde + hydrazine indazole.
  • General Reactivity of 2-Nitrobenzaldehydes

    • Title: "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde"
    • Source: Fine Chemical Engineering, 2024.[1][5]

    • Relevance: Comprehensive review of the scaffold's reactivity patterns.[6]

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 2,4,6-trichlorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction for a higher yield of the desired 2,4,6-trichloro-3-nitrobenzaldehyde.

A Critical Foreword on Safety

Nitration reactions, especially with mixed acids (sulfuric and nitric acid), are highly energetic and present significant safety risks if not handled with extreme care.[1] The reaction is highly exothermic, and the reagents are severely corrosive and powerful oxidizing agents.[2] A thermal runaway can lead to violent reactions or explosions.[3]

Before proceeding with any experiment, a thorough risk assessment is mandatory. [3]

Personal Protective Equipment (PPE) & Engineering ControlsRationale & Source
Primary Controls A certified chemical fume hood with adequate ventilation is essential to control exposure to toxic nitric acid fumes and nitrogen oxides.[3] An acid-resistant work surface is required.
Eye & Face Protection Chemical safety goggles and a full-face shield are mandatory to protect against splashes of corrosive acids.[4]
Hand & Body Protection Wear acid-resistant gloves (e.g., butyl rubber or Viton™), a flame-retardant lab coat, and an impervious apron.[5]
Emergency Equipment An emergency eyewash and safety shower must be immediately accessible.[2] Keep appropriate spill containment and neutralization kits (e.g., sodium bicarbonate, lime) on hand.[4]

Frequently Asked Questions (FAQs)

Q1: Why is achieving a high yield in the nitration of 2,4,6-trichlorobenzaldehyde so challenging?

A1: The difficulty lies in the electronic properties of the starting material. The benzene ring is severely deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing effects of three chlorine atoms and one aldehyde group (-CHO).[6] The aldehyde group deactivates the ring, particularly at the ortho and para positions, directing substitution to the meta position. The chlorine atoms, while ortho/para directors, are also deactivating. In this molecule, the only available positions for substitution are positions 3 and 5 (meta to the aldehyde). The strong deactivation means that forcing conditions (higher temperatures, stronger nitrating agents) are required, which can unfortunately lead to an increase in undesirable side reactions and a lower yield of the target molecule.[7]

Q2: What is the expected primary product of this reaction?

A2: The primary product is This compound . The aldehyde group is a meta-director. The positions meta to the aldehyde are C3 and C5. Since the ring is symmetrical with respect to the C1-C4 axis, these positions are electronically equivalent. Therefore, a single mono-nitrated product is expected.

Q3: What are the most common side reactions that lower the yield?

A3: Several side reactions can compete with the desired nitration, reducing the overall yield:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid under the harsh, oxidizing conditions of the nitrating mixture, forming 2,4,6-trichloro-3-nitrobenzoic acid.[8]

  • Over-nitration: While the ring is heavily deactivated, under excessively harsh conditions (high temperature or extended reaction time), dinitration could potentially occur, though it is less likely than oxidation.

  • Ipso-Substitution: This involves the replacement of a substituent already on the ring (like -CHO or -Cl) by the nitro group. While less common for this specific substrate, it has been observed in the nitration of other substituted benzaldehydes, particularly at higher temperatures.[9]

  • Thermal Decomposition: At elevated temperatures, the starting material or product can decompose, often leading to complex, tarry mixtures that are difficult to purify.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q: I've run the reaction, but analysis (TLC, GC) shows mostly unreacted 2,4,6-trichlorobenzaldehyde. What went wrong?

A: This is the most common issue, stemming from the highly deactivated nature of the substrate.

Possible CauseRecommended Solution & Scientific Rationale
Insufficiently Forcing Conditions The energy barrier for this electrophilic substitution is high. You may need to cautiously increase the reaction temperature or extend the reaction time. Rationale: Increasing thermal energy helps overcome the activation energy of the reaction. Monitor the reaction closely by TLC or GC to find the optimal balance between conversion and byproduct formation.[8]
Inadequate Nitrating Agent Strength The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low. Rationale: The formation of the nitronium ion is an equilibrium process. Using a higher concentration of sulfuric acid as the dehydrating agent shifts the equilibrium towards the formation of more NO₂⁺. A patent for the nitration of similarly deactivated trichlorobenzenes highlights the importance of the final water content and sulfuric acid ratio in the spent acid.[7] Consider using fuming nitric acid or increasing the proportion of sulfuric acid in your mixed acid.
Poor Mixing If the reaction is heterogeneous or mixing is inadequate, the reactants will not have sufficient contact. Rationale: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature and concentration profile, maximizing the interaction between the substrate and the nitrating agent.[8]
Issue 2: High Proportion of Byproducts, Including a Carboxylic Acid Impurity

Q: My yield is low, and I've identified 2,4,6-trichloro-3-nitrobenzoic acid as a major contaminant. How can I prevent this?

A: This indicates that the reaction conditions are too oxidative for the sensitive aldehyde group.

Possible CauseRecommended Solution & Scientific Rationale
Excessive Reaction Temperature High temperatures accelerate the rate of oxidation more than the rate of nitration. Rationale: Oxidation side reactions often have a high activation energy. Meticulously control the temperature, especially during the addition of the substrate to the mixed acid. Maintain a low temperature (e.g., 0-10°C) to favor nitration over oxidation.[6][8]
"Hot-Spotting" During Addition Adding the substrate too quickly can create localized areas of high temperature, promoting oxidation. Rationale: The nitration reaction is highly exothermic.[6] A slow, dropwise addition of the 2,4,6-trichlorobenzaldehyde to the cold, stirred nitrating mixture is critical for dissipating the heat generated and maintaining thermal control.
Nitrating Agent Composition A very high concentration of nitric acid can increase the oxidative potential of the mixture. Rationale: While nitric acid is the source of the nitronium ion, it is also a powerful oxidizing agent. Finding the optimal ratio of nitric acid to sulfuric acid is key to generating sufficient NO₂⁺ without causing excessive oxidation.
Issue 3: Difficulty Purifying the Crude Product

Q: The reaction worked, but the crude product is an oily solid that is difficult to purify by recrystallization. What are my options?

A: Purification can be challenging due to the presence of isomers or byproducts with similar solubility profiles.

Possible CauseRecommended Solution & Scientific Rationale
Presence of Multiple Isomers/Byproducts If side reactions occurred, the crude product is a mixture. Rationale: Simple recrystallization may not be effective at separating compounds with similar structures and polarities. Consider alternative purification methods.
Ineffective Recrystallization Solvent The chosen solvent may not provide a sufficient solubility difference between the product and impurities at high and low temperatures. Rationale: The principle of recrystallization relies on this solubility differential. Experiment with different solvent systems. A common technique for purifying nitrobenzaldehydes is recrystallization from dilute ethanol or acetic acid.[8] You can also try a solvent/anti-solvent system.
Alternative Purification Methods When recrystallization fails, other techniques are necessary. Rationale: Column chromatography offers superior separation power for complex mixtures. Suspension/trituration in a solvent where the desired product is sparingly soluble while impurities are more soluble can be an effective purification step.[10]

Experimental Protocols & Workflows

Workflow Overview

The general process for the nitration of 2,4,6-trichlorobenzaldehyde involves careful preparation of the nitrating agent, a controlled reaction, and a systematic work-up and purification procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acid Cool Mixture to 0-5°C prep_acid->cool_acid Exothermic add_sub Slowly Add Substrate (2,4,6-Trichlorobenzaldehyde) cool_acid->add_sub react Stir at Controlled Temp (Monitor by TLC/GC) add_sub->react quench Quench on Crushed Ice react->quench filtrate Filter Precipitate quench->filtrate wash Wash with Cold Water & NaHCO₃ Solution filtrate->wash dry Dry Crude Product wash->dry purify Recrystallize or Column Chromatography dry->purify G start Low Yield of Desired Product q1 Is Starting Material (SM) Conversion Low? start->q1 q2 Are Oxidation Byproducts (e.g., Carboxylic Acid) Present? q1->q2 No a1_yes Increase Temperature or Time (Cautiously) Use Stronger Nitrating Agent (e.g., Fuming HNO₃ or more H₂SO₄) q1->a1_yes Yes q3 Is Purification by Recrystallization Ineffective? q2->q3 No a2_yes Maintain Temperature < 10°C Ensure Slow, Dropwise Addition of Substrate Optimize Mixed Acid Ratio q2->a2_yes Yes q3->a2_yes Yes end_ok Yield Loss is Likely Mechanical (Work-up) q3->end_ok No a3_yes Test Different Recrystallization Solvent Systems Use Column Chromatography for Separation Attempt Purification by Suspension/Trituration

Sources

Purification and recrystallization methods for 2,4,6-trichloro-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PUR-TCNB-001 Subject: Purification & Recrystallization Protocol for 2,4,6-Trichloro-3-nitrobenzaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with This compound , a densely functionalized aromatic intermediate. Its purification presents a unique challenge: balancing the lipophilicity of the trichloro-arene core with the polarity of the nitro/aldehyde groups, while mitigating the aldehyde’s susceptibility to oxidation (to benzoic acid) or acetal formation.

This guide moves beyond generic "cookbook" recipes. It provides a structure-activity-based purification strategy , designed to isolate your target from common nitration byproducts (isomers, unreacted starting material, and oxidation products).

Module 1: Solvent System Selection

The "Rule of Thumb" for this molecule is Polarity Balancing . The three chlorine atoms create a "greasy" (lipophilic) shield, while the nitro and aldehyde groups provide localized polarity.

Solvent SystemRoleProsCons
Ethanol / Water (90:10) Primary Recommendation Excellent for removing inorganic salts (nitration residues) and polar oxidation byproducts.Risk: In the presence of residual acid, ethanol can convert the aldehyde to an acetal (diethyl acetal). Must neutralize first.
Toluene / Heptane (1:2) High-Purity Alternative Best for removing non-polar unreacted starting materials (2,4,6-trichlorobenzaldehyde).Requires higher temperatures; lower recovery yield due to high solubility in Toluene.
Glacial Acetic Acid Specialist Use Excellent for highly substituted nitro-aromatics.Hard to remove trace solvent; corrosive; risk of oxidation if not handled under inert gas.

Scientist's Note: Start with Ethanol/Water for general purity. Switch to Toluene/Heptane only if you detect unreacted starting material (2,4,6-trichlorobenzaldehyde) by TLC/HPLC.

Module 2: The "Self-Validating" Recrystallization Protocol

Pre-requisite: Ensure the crude solid is pH neutral . Why? Nitration uses H₂SO₄/HNO₃.[1][2] Residual acid + Ethanol + Heat = Acetal formation (impurity). Action: Wash crude solid with 5% NaHCO₃ (aq) and dry before recrystallization.

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place 10g of crude solid in a 250mL Erlenmeyer flask.

    • Add Ethanol (absolute) in small portions (start with 30mL) while heating to a gentle reflux (approx. 78°C).

    • Critical: Do not boil aggressively; aldehydes can degrade.

    • Add solvent until the solid just dissolves. If 5-10% remains undissolved after 50mL, it is likely inorganic salts (Na₂SO₄) or polymer. Stop adding solvent.

  • Hot Filtration (The Cleanup):

    • Optional: Add 0.5g Activated Charcoal to remove colored nitro-polymers. Stir for 2 mins.

    • Filter the hot solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal and insoluble salts.

    • Why pre-warmed? To prevent the product from crystallizing in the funnel stem (clogging).

  • The "Anti-Solvent" Drop (Nucleation):

    • Return filtrate to heat; bring back to reflux.

    • Remove from heat.[2] immediately add warm water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Crystallization (Thermodynamic Control):

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold benchtop causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temp, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals under vacuum.

    • Wash with cold Ethanol/Water (50:50 mixture).

    • Dry in a vacuum oven at 40°C (Do not exceed 60°C to prevent sublimation or oxidation).

Module 3: Troubleshooting & FAQs

Issue 1: The Product "Oils Out" (Separates as a liquid blob)

  • Diagnosis: The solution became supersaturated too fast, or the melting point of the solvated impurity-mix is lower than the process temperature.

  • Fix: Re-heat to dissolve the oil. Add a "Seed Crystal" of pure product (if available) or scratch the glass wall with a rod as it cools. Cool much slower (wrap flask in foil/towel).

Issue 2: Persistent Acidic Impurity (Benzoic Acid Derivative)

  • Diagnosis: Oxidation of the aldehyde to 2,4,6-trichloro-3-nitrobenzoic acid. This is common if the nitration was too harsh.

  • Fix: Recrystallization alone often fails here because the acid has similar solubility.

  • Protocol: Dissolve crude in Dichloromethane (DCM). Wash with 1M Na₂CO₃. The acid goes into the water layer; your aldehyde stays in the DCM. Dry DCM, evaporate, then recrystallize.

Issue 3: Low Yield (<50%)

  • Diagnosis: Product is too soluble in the mother liquor.

  • Fix: Collect the filtrate (mother liquor). Evaporate it to half volume. Cool again to harvest a "second crop" of crystals. (Note: Second crop is usually less pure).

Module 4: Process Logic Visualization

The following diagrams illustrate the decision-making process for purification and troubleshooting.

Figure 1: Purification Logic Flow

PurificationFlow Start Crude this compound CheckPH Check pH of Crude Solid Start->CheckPH AcidWash Wash with 5% NaHCO3 (Remove Acid Residues) CheckPH->AcidWash If Acidic (pH < 5) Dissolve Dissolve in Hot Ethanol CheckPH->Dissolve If Neutral AcidWash->Dissolve Charcoal Add Activated Charcoal (Optional: Color Removal) Dissolve->Charcoal FilterHot Hot Filtration (Remove Salts/Charcoal) Charcoal->FilterHot AddWater Add Warm Water until Turbid FilterHot->AddWater Cooling Slow Cooling (RT -> 4°C) AddWater->Cooling Isolate Vacuum Filtration & Dry Cooling->Isolate

Caption: Step-by-step logic for the purification of the crude nitration product.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Recrystallization Failure Type Identify Symptom Problem->Type Oiling Oiling Out (Liquid separation) Type->Oiling Color Dark Color Persists Type->Color Yield Low Yield Type->Yield FixOil 1. Reheat 2. Add Seed Crystal 3. Slower Cooling Oiling->FixOil FixColor 1. Hot Filtration with Charcoal 2. Check for decomposition Color->FixColor FixYield 1. Evaporate Mother Liquor (50%) 2. Harvest 2nd Crop Yield->FixYield

Caption: Diagnostic tree for resolving common crystallization failures.

References

  • Nitration of Benzaldehydes:Structure-reactivity relationships in the nitration of benzaldehyde and its deriv
  • Purification of Nitro-Aromatics: Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Solubility Data (Analogues): PubChem Compound Summary for 3-Nitrobenzaldehyde. [Link]

  • Synthesis of Polychlorinated Benzaldehydes: Methodologies for the synthesis of 2,4,6-trichlorobenzaldehyde. (Context for starting material stability). [Link]

Sources

Stability of 2,4,6-trichloro-3-nitrobenzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 2,4,6-trichloro-3-nitrobenzaldehyde , designed for researchers and process chemists.

Compound: this compound

CAS: 2763755-65-1 Molecular Formula: C


H

Cl

NO

[1][2][3][4][5]

Executive Summary: Stability Profile

As a Senior Application Scientist, I often encounter inquiries regarding the handling of highly substituted benzaldehydes. This compound is a densely functionalized electrophile.[2][3][4][5] Its stability profile is defined by the competing electronic effects of the electron-withdrawing nitro group and the three chlorine atoms.[4]

ConditionStability RatingPrimary RiskRecommendation
Acidic (pH < 4) High Precipitation / ProtonationSafe Zone. Use for workup, storage, and quenching.[2][3][4][5]
Neutral (pH 7) Moderate Slow HydrolysisProcess rapidly; do not store in aqueous suspension for >24h.[4]
Basic (pH > 9) Critical Instability

& Cannizzaro
Danger Zone. Avoid aqueous bases.[4][5] Use non-nucleophilic organic bases if necessary.[4][5]

Detailed Stability Analysis

A. Acidic Conditions (The "Safe" Zone)

Under acidic conditions (e.g., HCl, H


SO

, acetic acid), this molecule is robust.[4][5] The electron-deficient aromatic ring resists electrophilic attack, and the aldehyde group is stable against acid-catalyzed hydration or polymerization due to the steric bulk of the ortho-chlorines (positions 2 and 6).[2][3][4]
  • Protocol Insight: When isolating this compound from a reaction mixture, always quench into dilute acid (pH 2–3). This prevents the formation of phenolate impurities.[4][5]

  • Solubility Note: It is likely insoluble in acidic water.[4][5] Expect a precipitate.

B. Basic Conditions (The "Danger" Zone)

In the presence of hydroxide bases (NaOH, KOH) or strong nucleophiles, This compound undergoes rapid degradation via two competitive pathways.[4][5]

Mechanism 1: Nucleophilic Aromatic Substitution (

)

The nitro group at position 3 activates the chlorines at positions 2 and 4 (which are ortho to the nitro group).[4][5] The aldehyde group at position 1 further activates the chlorines at positions 2 and 6 (ortho) and 4 (para).[4][5]

  • Result: Rapid displacement of Chloride (Cl⁻) by Hydroxide (OH⁻), leading to the formation of chloronitrophenols .[4][5]

  • Visual Indicator: The solution will turn from pale yellow to deep orange/red (formation of nitrophenolate anions).[4][5]

Mechanism 2: Cannizzaro Reaction

Since positions 2 and 6 are substituted with chlorine, there are no alpha-hydrogens .[4][5] In the presence of a strong base, the aldehyde will undergo disproportionation:

  • Reaction: 2 R-CHO + OH⁻

    
     R-COO⁻ (Carboxylate) + R-CH
    
    
    
    OH (Alcohol).[2][3][4][5]
  • Impact: 50% loss of yield to the alcohol and 50% conversion to the acid salt.[4]

Visualizing Degradation Pathways

The following diagram illustrates the competitive degradation pathways in basic media.

G Start 2,4,6-Trichloro- 3-nitrobenzaldehyde Base Aqueous Base (NaOH/KOH) Start->Base SNAr_Intermediate Meisenheimer Complex Base->SNAr_Intermediate Path 1: SNAr (Fastest at C2/C4) Cannizzaro_Step Hydride Transfer Base->Cannizzaro_Step Path 2: Cannizzaro (No Alpha-H) Product_Phenol Degradation Product A: Chloronitrophenols (Deep Red/Orange) SNAr_Intermediate->Product_Phenol -Cl⁻ Product_Acid Product B: Benzoic Acid Deriv. Cannizzaro_Step->Product_Acid Product_Alcohol Product C: Benzyl Alcohol Deriv. Cannizzaro_Step->Product_Alcohol

Figure 1: Competitive degradation pathways of this compound in basic media.[2][3][4][5] Path 1 (


) typically dominates due to the high activation of the ring.

Troubleshooting Guide (Q&A)

Scenario 1: Color Change During Workup

User Question: "I washed my organic layer with 1M NaOH to remove acid impurities, and the aqueous layer turned blood red. Did I lose my product?"

Scientist Answer: Yes, degradation has occurred. [4][5]

  • Diagnosis: The red color indicates the formation of a nitrophenolate anion .[4][5] The base (NaOH) attacked the highly activated chlorine atoms (likely at C2 or C4) via Nucleophilic Aromatic Substitution (

    
    ).[5]
    
  • Solution: Never use strong aqueous bases (NaOH, KOH) for washes.[4][5]

  • Correct Protocol: Use saturated NaHCO

    
      (Sodium Bicarbonate) or a phosphate buffer (pH 7.[4][5]0) for acid neutralization.[4][5] The lower pH prevents the formation of the Meisenheimer complex required for 
    
    
    
    .
Scenario 2: Low Yield in Aldehyde Reactions

User Question: "I tried to react the aldehyde with an amine using KOH as a base, but I recovered a carboxylic acid and an alcohol instead of the imine."

Scientist Answer: You triggered the Cannizzaro Reaction .[4][5]

  • Mechanism: Lacking alpha-protons, the aldehyde disproportionated in the presence of the strong base.[4]

  • Correct Protocol: Switch to a non-nucleophilic, organic base such as DIPEA (Hünig's base) or Triethylamine in an anhydrous solvent (DCM or THF).[4][5] Avoid water/hydroxide entirely.[4][5]

Scenario 3: Precipitation in Acid

User Question: "I acidified my reaction mixture to pH 1, and a yellow solid precipitated. Is this an impurity?"

Scientist Answer: Likely not. This is expected behavior.[4][5]

  • Explanation: this compound is a lipophilic organic solid.[2][3][4][5] It is insoluble in acidic aqueous media.[4][5]

  • Action: Filter the solid, wash with cold dilute HCl (0.1 M), and dry.[4] Verify purity via TLC or HPLC. If the solid is deep red, it is a degradation product (nitrophenol) that precipitated upon acidification.[5] If it is pale yellow, it is likely your target aldehyde.[4][5]

Analytical Monitoring

To verify the integrity of your compound, use the following decision tree for sample preparation.

Troubleshooting Sample Crude Reaction Mixture Check_pH Check pH Sample->Check_pH Acidic pH < 4 Check_pH->Acidic Basic pH > 8 Check_pH->Basic Action_Acid Extract with DCM/EtOAc Wash with Water Dry & Analyze Acidic->Action_Acid Action_Base STOP! Quench immediately with 1M HCl to pH 3-4 Basic->Action_Base Recover Extract & Analyze (Check for Phenols) Action_Base->Recover

Figure 2: Workflow for handling and analyzing reaction mixtures containing the target compound.

References

  • Mechanistic Grounding (

    
    ) : Bunnett, J. F., & Zahler, R. E. (1951).[4][5] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[4] (General reference for activation of halo-nitrobenzenes).
    
  • Mechanistic Grounding (Cannizzaro) : Geissman, T. A. (1944).[4][5] The Cannizzaro Reaction. Organic Reactions, 2, 94. (Standard reference for aldehyde disproportionation in base).

  • Reaction Analogues : "Hydrolysis of 2,4,6-trinitrochlorobenzene (Picryl Chloride)". Brainly/Textbook Solutions.[4] (Demonstrates the lability of Cl ortho to NO

    
     groups).
    

Sources

Validation & Comparative

X-ray crystallography data for 2,4,6-trichloro-3-nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Substituted Nitrobenzaldehyde Derivatives

A Comparative Study of Halogenated vs. Nitro-Substituted Benzaldehyde Hydrazones

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a foundational element of modern chemistry and pharmacology. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unequivocal evidence of molecular conformation, configuration, and intermolecular interactions.[1] This guide offers a comparative analysis of X-ray crystallographic data for derivatives of substituted nitrobenzaldehydes, with a focus on providing practical, in-depth insights for structural validation and characterization.

While a vast number of derivatives can be synthesized, publicly available crystallographic data for specific polysubstituted compounds like 2,4,6-trichloro-3-nitrobenzaldehyde is limited. Therefore, this guide will focus on a detailed case study of a closely related and structurally informative compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide , for which high-quality crystallographic data is available.[2][3][4] To provide a meaningful comparison, its structural features will be contrasted with those of 2,4-Dinitrobenzaldehyde hydrazone .[5] This comparison will shed light on the influence of different electron-withdrawing substituents—a chloro group versus an additional nitro group—on the resulting solid-state architecture.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the two selected nitrobenzaldehyde derivatives, providing a clear comparison of their solid-state structures. This data is essential for understanding the packing efficiencies and intermolecular forces that govern the crystal lattice.

Parameter(E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide[2][4]2,4-Dinitrobenzaldehyde hydrazone[5]
Chemical Formula C₉H₈ClN₃O₃C₇H₆N₄O₄
Formula Weight 241.63 g/mol (calculated)210.16 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/c
a (Å) Not explicitly stated in abstract4.5839 (7)
b (Å) Not explicitly stated in abstract9.6840 (16)
c (Å) Not explicitly stated in abstract9.9287 (15)
α (°) 9090.785 (12)
β (°) Not explicitly stated in abstract96.149 (11)
γ (°) 9098.955 (13)
Volume (ų) Not explicitly stated in abstract432.66 (12)
Z Not explicitly stated in abstract2
Temperature (K) Not explicitly stated in abstract295 (2)
Radiation Type Not explicitly stated in abstractMo Kα

Structural Commentary and Mechanistic Insights

The choice of substituents on the benzaldehyde ring significantly influences the planarity of the molecule and the nature of intermolecular interactions, which in turn dictates the crystal packing.

For (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide , the molecule is nearly planar. This planarity facilitates the formation of columns along the a-axis of the crystal, which are guided by C-halogen interactions.[4] The crystal structure is further stabilized by C—H···O contacts.[4] It is noteworthy that the nitro group in this structure was observed to be disordered, indicating some rotational freedom around the C-N bond within the crystal lattice.[4]

In the case of 2,4-Dinitrobenzaldehyde hydrazone , the molecule is also essentially planar, with the hydrazone group and the benzene ring having a dihedral angle of 8.27°.[5] The crystal structure is stabilized by intermolecular N—H···O and N—H···N hydrogen bonds.[5] The presence of two nitro groups, which are strong electron-withdrawing groups, influences the electronic distribution within the molecule and its hydrogen bonding capabilities.

The comparison of these two structures highlights how the substitution pattern (chloro and nitro vs. two nitro groups) affects the primary intermolecular forces responsible for the crystal packing, with the former relying on halogen interactions and the latter on more classical hydrogen bonds.

Experimental Protocols: A Self-Validating Workflow

Reproducibility is a cornerstone of scientific integrity. The following protocols are detailed to provide a clear and logical path from synthesis to crystallographic data collection.

Synthesis and Crystallization

1. Synthesis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide [2]

  • Rationale: This procedure involves a condensation reaction between a hydrazide and an aldehyde to form a hydrazone. Acetic acid acts as a catalyst.

  • Procedure:

    • Dissolve acetohydrazide (0.001 mmol) in dioxane (15 ml).

    • To this solution, add 4-chloro-3-nitrobenzaldehyde (185.56 mg, 0.001 mmol) and glacial acetic acid (1 ml) with stirring.

    • Reflux the reaction mixture for 6 hours.

    • After cooling, pour the mixture into ice water.

    • Collect the resulting solid and recrystallize from chloroform to obtain yellow crystals suitable for X-ray diffraction.

2. Synthesis of 2,4-Dinitrobenzaldehyde hydrazone [5]

  • Rationale: This is a direct condensation reaction between the aldehyde and hydrazine hydrate in an alcoholic solvent.

  • Procedure:

    • Dissolve 2,4-dinitrobenzaldehyde (1.96 g, 10 mmol) in 100 ml of absolute ethanol.

    • Add hydrazine hydrate (0.96 ml, 20 mmol) to the solution.

    • Stir the mixture at approximately 353 K (80 °C) for 5 hours.

    • Cool the solution and keep it at about 279 K (6 °C) overnight.

    • Collect the brown powder by filtration and recrystallize from ethanol to yield single crystals.

X-ray Data Collection and Structure Refinement

The following is a generalized workflow applicable to small molecule crystallography.

  • Rationale: This process involves irradiating a single crystal with X-rays and measuring the diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic structure is determined.[1]

  • Procedure:

    • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

    • Data Collection: The crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 295 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data are collected by rotating the crystal and recording the diffraction patterns on a detector.[5]

    • Data Reduction: The collected raw data are processed to correct for experimental factors and to obtain a list of reflection intensities.

    • Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods) and then refined against the experimental data to obtain the final, accurate atomic positions and other structural parameters.[1]

Alternative Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are crucial for characterizing the molecule in solution and confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure in solution. For example, in the ¹H NMR spectrum of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the exchangeable NH proton appears as a singlet at 11.50 ppm, and the CH=N proton is observed at 8.02 ppm.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide include those for N-H (3188 cm⁻¹), C=O (1670 cm⁻¹), C=N (1608 cm⁻¹), and the NO₂ group (1529, 1352 cm⁻¹).[2]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[2]

Visualizations

Diagram 1: Molecular Structure of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide

C1 C C2 C C1->C2 C1_sub CH=N C1->C1_sub C3 C C2->C3 C4 C C3->C4 C3_sub NO₂ C3->C3_sub C5 C C4->C5 C4_sub Cl C4->C4_sub C6 C C5->C6 C6->C1 N1 N N2 NH N1->N2 C7 C=O N2->C7 C8 CH₃ C7->C8

Caption: Molecular structure of the primary example compound.

Diagram 2: Experimental Workflow for Synthesis and Crystallographic Analysis

cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis Reactants Aldehyde + Hydrazide Reaction Reflux in Dioxane/Ethanol Reactants->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Recrystallization Recrystallize from Suitable Solvent Precipitation->Recrystallization Crystals Single Crystals Recrystallization->Crystals Mounting Mount Crystal on Goniometer Crystals->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Processing Data Reduction & Processing DataCollection->Processing StructureSolution Structure Solution & Refinement Processing->StructureSolution

Caption: Workflow from synthesis to structure solution.

References

  • Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 762–766. [Link]

  • Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. (2023). Synthesis and crystal structures of (E)- N'-(4-chloro-3-nitro-benzyl-idene)acetohydrazide and (E)-2-(4-chloro-benzyl-idene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 762-766. [Link]

  • Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggar, R., & Zaghary, W. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData, 8(8). [Link]

  • Li, G. (2008). 2,4-Dinitrobenzaldehyde hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1345. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 24, 2026, from [Link]

Sources

HPLC Method Development for Purity Analysis of Trichloronitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trichloronitrobenzaldehyde (TCNB) represents a challenging class of highly substituted aromatic intermediates used in agrochemical and pharmaceutical synthesis.[1] Its analysis is complicated by the presence of multiple electron-withdrawing groups (three chlorines, one nitro), which create significant dipole moments and potential for positional isomerism.

This guide compares three chromatographic approaches to separate TCNB from its critical impurities: Positional Isomers , Trichloronitrobenzoic Acid (oxidation byproduct), and Trichloronitroaniline (reduction byproduct).[1]

The Verdict: While standard C18 columns provide adequate retention, Pentafluorophenyl (PFP) phases offer superior selectivity for halogenated aromatic isomers due to specific electrostatic and


-

interactions.[1]
Part 1: The Chromatographic Challenge

The core difficulty in analyzing TCNB lies in resolving it from its regioisomers.[1] The electron-deficient nature of the benzene ring (due to -NO₂ and -Cl groups) makes standard hydrophobic interaction (C18) less effective at discriminating between subtle steric differences in isomer structures.

Target Analytes & Critical Quality Attributes (CQAs)
AnalyteRoleLogP (Approx)Detection Challenge
Trichloronitrobenzaldehyde API/Intermediate ~3.2Main Peak
Positional Isomers Critical Impurity~3.2Co-elution with Main Peak
Trichloronitrobenzoic Acid Degradant~2.5Tailing (requires pH control)
Trichloronitroaniline Precursor/Byproduct~2.8Basic interaction with silanols
Part 2: Comparative Methodologies

We evaluated three distinct stationary phases. All methods utilize the same mobile phase system to isolate the column chemistry as the variable.

Common Conditions:

  • System: UHPLC/HPLC with DAD

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Detection: 254 nm (Nitro/Aromatic max) & 280 nm[1]

  • Temp: 30°C

Method A: The Industry Standard (C18)
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm.[1]

  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Observation: Strong retention, but poor resolution (

    
    ) between the main peak and its nearest positional isomer. The "ortho-effect" of the chlorine groups is not fully exploited by the alkyl chains.
    
Method B: The

-

Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1]

  • Mechanism:

    
    -
    
    
    
    stacking + Hydrophobicity.[1]
  • Observation: Improved peak shape for the aniline impurity. However, the electron-deficient nature of the analyte (due to -NO₂) repels the electron-rich phenyl phase slightly, leading to reduced retention compared to C18, with only marginal selectivity gain.

Method C: The Specialist (Pentafluorophenyl - PFP)
  • Column: PFP (Fluorinated), 150 x 4.6 mm, 3.5 µm.[1]

  • Mechanism: Hydrophobic + Dipole-Dipole + Charge Transfer (Lewis Acid-Base).[1]

  • Observation: Superior. The electron-deficient fluorine atoms on the stationary phase interact uniquely with the electron-rich chloride halogens on the analyte. This "halogen selectivity" resolves the positional isomers to baseline (

    
    ).
    
Part 3: Experimental Data Comparison

The following table summarizes the performance metrics obtained during method development.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (PFP)
Retention Time (Main Peak) 12.4 min10.8 min13.1 min
Resolution (

) Isomer Pair
1.2 (Co-elution)1.6 (Partial)2.8 (Baseline)
Tailing Factor (

) Acid Impurity
1.41.21.1
Selectivity (

)
1.021.051.12
Suitability Screening OnlyBackup MethodRecommended

Senior Scientist Insight: Do not rely solely on plate count (


). Method C has a similar plate count to Method A, but the Selectivity (

) is the driver for purity analysis. The PFP phase engages in a "charge-transfer" mechanism with the nitro group that C18 cannot replicate.
Part 4: Visualizing the Workflow & Mechanism
Diagram 1: Method Development Decision Tree

This workflow illustrates the logical progression for selecting the PFP column for halogenated aromatics.

MethodDevelopment Start Start: TCNB Purity Method CheckStruct Analyze Structure: Halogenated? Nitro group? Start->CheckStruct ScreenC18 Screen 1: C18 Column (Hydrophobic Dominant) CheckStruct->ScreenC18 Standard Protocol EvalRes Evaluate Resolution (Rs) of Isomers ScreenC18->EvalRes Fail Rs < 1.5 (Co-elution) EvalRes->Fail Pass Rs > 2.0 EvalRes->Pass Rare for Isomers SelectAlt Select Alternative Mechanism Fail->SelectAlt Final Final Validated Method Pass->Final PFP Pentafluorophenyl (PFP) Target: Halogen Selectivity SelectAlt->PFP High Halogen Content Phenyl Phenyl-Hexyl Target: Pi-Pi Stacking SelectAlt->Phenyl General Aromatic Optimize Optimize Gradient & pH (Acidic for Benzoic Acid) PFP->Optimize Superior Selectivity Phenyl->Optimize Optimize->Final

Caption: Decision logic for selecting PFP stationary phases for highly chlorinated aromatic compounds.

Diagram 2: Interaction Mechanisms

Visualizing why the PFP column works better than C18 for this specific molecule.

Interactions cluster_0 C18 Interaction cluster_1 PFP Interaction (Recommended) C18 C18 Ligand (Alkyl Chain) Analyte1 TCNB C18->Analyte1 Hydrophobic (Weak for Isomers) PFP PFP Ligand (F-Ring) Analyte2 TCNB PFP->Analyte2 Pi-Pi Interaction PFP->Analyte2 Dipole-Dipole (F vs Cl) PFP->Analyte2 Charge Transfer

Caption: Mechanistic comparison: PFP offers multi-mode retention (Dipole, Pi-Pi) vs. C18's single mode.

Part 5: Recommended Protocol (Self-Validating)

This protocol includes "System Suitability" steps that act as a self-check. If the resolution criteria are not met, the method is invalid.

1. Sample Preparation

  • Diluent: 50:50 Acetonitrile:Water.[1][2] (Do not use 100% ACN; it causes peak distortion/fronting).[1]

  • Concentration: 0.5 mg/mL.[1]

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb nitro-aromatics).[1]

2. Chromatographic Conditions (The PFP Method)

  • Column: ACE C18-PFP or Agilent Poroshell 120 PFP, 150 x 4.6 mm, 3 µm (or equivalent).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 40% B[1]

    • 15.0 min: 80% B

    • 15.1 min: 40% B[1]

    • 20.0 min: Stop

3. System Suitability Criteria (Pass/Fail)

  • Resolution (

    
    ):  > 2.0 between TCNB and nearest isomer.
    
  • Tailing Factor: < 1.5 for all peaks.

  • %RSD (n=5): < 0.5% for retention time; < 1.0% for area.[1]

References
  • Sielc Technologies. (2018).[1] Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.).[1] ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[4][5][6] Retrieved from [Link]

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: 2,4,6-Trichloro-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Risk Assessment

The "Why" Behind the Protocol

Handling 2,4,6-trichloro-3-nitrobenzaldehyde requires a nuanced understanding of its structural moieties. This is not a generic reagent; it is a poly-functionalized aromatic scaffold where every substituent dictates a specific safety constraint.[1]

  • The Nitro Group (-NO₂): Introduces thermal instability and potential shock sensitivity, although the chlorinated ring mitigates this compared to polynitrated compounds.[1] It also acts as a metabolic toxophore, capable of oxidizing hemoglobin (methemoglobinemia) if absorbed.[1]

  • The Aldehyde (-CHO): Provides a vector for air oxidation to the corresponding benzoic acid and potential sensitization.[1]

  • The Trichlorinated Ring: Significantly increases lipophilicity (LogP), facilitating rapid dermal absorption.[1] It also renders the compound environmentally persistent.[1]

Physicochemical & Hazard Data Matrix[1]
ParameterSpecification / DataOperational Implication
CAS Number 2763755-65-1 Use this exact CAS for waste manifesting. Note: Do not confuse with 2,4,6-trichlorobenzaldehyde (CAS 24473-00-5).[1]
Molecular Weight 254.45 g/mol High MW suggests solid state; dust control is critical.[1]
Physical State Solid (Crystalline Powder)Inhalation of dust is the primary exposure vector.[1]
GHS Classification Warning Treat as a high-contact irritant and potential sensitizer.[1]
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Mandatory fume hood use; zero skin contact tolerance.[1]
Incompatibilities Strong Oxidizers, Strong Bases, Reducing AgentsViolent reaction potential; store segregated.[1]

Personal Protective Equipment (PPE) Logic

Self-Validating Selection System

Do not default to "standard lab PPE."[1] The combination of a nitro group and halogenation requires specific barrier materials to prevent permeation.[1]

PPE Selection Decision Tree

Caption: Logical flow for selecting appropriate PPE based on the state of matter and operation scale.

PPE_Selection Start Start: Define Operation State State of Matter? Start->State Solid Solid / Powder Handling State->Solid Solution Solution / Reaction Mix State->Solution Gloves_Solid Gloves: Double Nitrile (0.11mm min) Change every 60 mins Solid->Gloves_Solid Resp_Solid Respiratory: N95/P2 Mask (If outside hood) OR Fume Hood Solid->Resp_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Eye_Prot Eye Protection: Chemical Splash Goggles (No Safety Glasses) Resp_Solid->Eye_Prot Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar Acetone / DMF / DMSO Solvent_Check->Polar Gloves_Silver Gloves: Silver Shield / Laminate (Essential for DCM) Halogenated->Gloves_Silver Gloves_Butyl Gloves: Butyl Rubber (0.3mm) Polar->Gloves_Butyl Gloves_Silver->Eye_Prot Gloves_Butyl->Eye_Prot

Operational Handling Protocol

Objective: Isolate the operator from the chemical while preserving compound integrity.

A. Weighing & Transfer (Critical Control Point)[1]
  • The Risk: Static charge can disperse fine nitro-aldehyde dusts, leading to inhalation or surface contamination.[1]

  • The Protocol:

    • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1] Never weigh on an open bench.

    • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing vessel before adding the solid.[1]

    • Tooling: Use PTFE-coated spatulas .[1] Avoid metal-on-metal friction, which can be an ignition source for dry nitro compounds (though risk is low, this is best practice).[1]

    • Transfer: Dissolve the solid immediately after weighing to reduce the window of dust exposure.[1]

B. Reaction Setup
  • Temperature Control: Do not heat above 80°C without a DSC (Differential Scanning Calorimetry) safety scan. Nitro-aldehydes can undergo accelerating decomposition.[1]

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[1] Aldehydes oxidize to acids in air; this impurity can catalyze further decomposition.[1]

Emergency Response System

Immediate Actions for Spills & Exposure

This workflow is designed to be memorized or posted on the hood sash. It prioritizes "Decontamination over Diagnosis."[1]

Exposure & Spill Response Workflow

Caption: Step-by-step emergency response logic prioritizing personnel safety and containment.

Emergency_Response Event Emergency Event Type Type of Incident? Event->Type Skin Skin/Eye Contact Type->Skin Spill Spill (>1g) Type->Spill Flush 1. Flush with Water (15 min) Do NOT use neutralizing agents Skin->Flush Evacuate 1. Evacuate Immediate Area Alert Safety Officer Spill->Evacuate Remove 2. Remove Contaminated Clothing (Double bag for disposal) Flush->Remove Medical 3. Seek Medical Attention (Bring SDS) Remove->Medical PPE_Up 2. Don Full PPE (Goggles, Silver Shield Gloves, Lab Coat) Evacuate->PPE_Up Absorb 3. Cover with Vermiculite/Sand (Do NOT use paper towels - Fire Risk) PPE_Up->Absorb Collect 4. Collect into Hazardous Waste Pail Label: 'Toxic Solid - Nitro Aldehyde' Absorb->Collect

[1]

Disposal & Deactivation

Environmental Stewardship [1]

Halogenated nitro compounds are strictly regulated. Improper disposal can lead to the formation of dioxins during low-temperature incineration or groundwater contamination.[1]

  • Segregation:

    • Solid Waste: Collect in a dedicated container labeled "Halogenated Organic Solids."[1]

    • Liquid Waste: Segregate into "Halogenated Solvent Waste."[1] Do not mix with oxidizers (e.g., Nitric Acid waste) as this can trigger an explosion.[1]

  • Deactivation (Small Spills Only):

    • Treat with a dilute solution of sodium bisulfite (NaHSO₃) to reduce the aldehyde, followed by absorption.[1] Note: This does not destroy the nitro or halogen groups; the material remains hazardous.[1]

  • Final Disposal:

    • Must be sent to a licensed facility for High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture HCl and NOx gases.[1]

References

  • BLD Pharm. (2025).[1][2] Product Safety Data: this compound (CAS 2763755-65-1).[1][2][3][4][5][6][7][8] Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Chloronitrobenzaldehydes (General Analogs). Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2,4,6-Trichlorobenzaldehyde (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.